molecular formula C19H19N3O B7481017 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide

Cat. No. B7481017
M. Wt: 305.4 g/mol
InChI Key: XZZUXNOYLLJFNN-LFIBNONCSA-N
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Description

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells.

Mechanism of Action

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide binds to the active site of two key enzymes in the TCA cycle, namely, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to the inhibition of their activity. This inhibition results in a decrease in ATP production and an increase in ROS production, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the TCA cycle, leading to a decrease in ATP production and an increase in ROS production, which can induce apoptosis in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide also inhibits the production of NADPH, which is essential for the detoxification of ROS, leading to an increase in oxidative stress in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has also been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in mitochondrial membrane potential and an increase in mitochondrial fragmentation.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has several advantages for lab experiments. It has shown efficacy against a wide range of cancer types and has been tested in various cancer cell lines and preclinical models. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has also been shown to have a good safety profile in clinical trials. However, 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has some limitations for lab experiments. Its complex synthesis method and low solubility in water can make it difficult to work with. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide. One direction is to optimize the synthesis method to improve its yield and purity. Another direction is to develop more potent analogs of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide with improved solubility and pharmacokinetics. The combination of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide with other anticancer agents is also an area of interest for future research. Further preclinical and clinical studies are needed to evaluate the efficacy and safety of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide in cancer treatment.

Synthesis Methods

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide is complex and involves several steps, including the reaction of 2-cyano-3-bromoacrylonitrile with 1-cyclopropyl-2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with N-phenylhydroxylamine to form 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide. The synthesis of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been optimized to improve its yield and purity.

Scientific Research Applications

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been extensively studied for its anticancer properties. It has been shown to inhibit the TCA cycle in cancer cells, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has been tested in various cancer cell lines and has shown efficacy against a wide range of cancer types, including pancreatic cancer, leukemia, and lymphoma. 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has also been tested in preclinical models and has shown promising results in reducing tumor growth and increasing survival rates.

properties

IUPAC Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-10-15(14(2)22(13)18-8-9-18)11-16(12-20)19(23)21-17-6-4-3-5-7-17/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUXNOYLLJFNN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide

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